3-(4-Bromo-2-fluorophenyl)propanoic acid is a chemical compound with the molecular formula and a molecular weight of 247.06 g/mol. It is classified as an arylpropionic acid and is primarily utilized in research applications due to its unique structural features, which include a bromine and fluorine substituent on the aromatic ring. The compound is known for its potential biological activities, although specific targets and mechanisms remain largely unexplored.
The synthesis of 3-(4-Bromo-2-fluorophenyl)propanoic acid can be achieved through various methods, including:
The synthetic routes often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. The use of catalysts may also be beneficial in some methods to facilitate reactions.
The structure of 3-(4-Bromo-2-fluorophenyl)propanoic acid includes:
InChI=1S/C9H8BrF O2/c10-8-5-7(11)3-1-6(8)2-4-9(12)13/h1,3,5H,2,4H2,(H,12,13)
.OC(=O)CCc1c(F)cc(Br)cc1
.Key data points include:
3-(4-Bromo-2-fluorophenyl)propanoic acid can participate in several chemical reactions:
The reactivity of the compound is influenced by the electron-withdrawing effects of the bromine and fluorine substituents, which can stabilize negative charges during reactions.
Research indicates that modifications in the structure can significantly alter biological activity; thus, understanding its mechanism may require comparative studies with known arylpropionic acids like ibuprofen.
Relevant data from studies indicate that its stability can be influenced by environmental factors such as pH and temperature .
3-(4-Bromo-2-fluorophenyl)propanoic acid is primarily used in scientific research settings. Its applications include:
This halogenated phenylpropanoic acid derivative has emerged as a structurally distinctive compound with multifaceted applications in medicinal chemistry and drug discovery. Characterized by its bromo-fluoro aromatic system and propanoic acid chain, this molecule serves as a critical synthon for complex organic transformations while exhibiting intrinsic pharmacological potential. Its unique electronic properties—stemming from the strategic halogen placement—enable precise molecular interactions in biological systems and synthetic pathways alike [1] [6].
The compound is systematically named 3-(4-bromo-2-fluorophenyl)propanoic acid, with the alternative designation 3-(4-Bromo-2-fluorophenyl)propionic acid appearing in chemical literature. Its defining characteristics include:
Computational analyses reveal a TPSA (Topological Polar Surface Area) of 37.3 Ų, LogP value of 2.6054, and three rotatable bonds—properties that influence its solubility and molecular interactions [1]. The ortho-fluorine and para-bromo substituents create electronic asymmetry in the phenyl ring, enhancing its utility in metal-catalyzed cross-coupling reactions [6].
Table 1: Fundamental Chemical Properties of 3-(4-Bromo-2-fluorophenyl)propanoic Acid
Property | Value/Descriptor | Source |
---|---|---|
CAS Registry Number | 134057-95-7 | [1] [6] |
Molecular Formula | C₉H₈BrFO₂ | [1] [3] |
Molecular Weight | 247.06 g/mol | [3] [4] |
SMILES Notation | O=C(O)CCC1=CC=C(Br)C=C1F | [3] [4] |
Purity Specifications | 95%-98% (commercial) | [1] [4] |
Storage Conditions | Sealed, dry, room temperature | [3] [6] |
The compound first appeared in chemical catalogs during the early 2000s, initially listed as a specialty building block for pharmaceutical R&D. Its synthesis likely emerged from:
Commercial availability expanded post-2010 through suppliers like BLD Pharmatech (Cat. No.: n/a), ChemScene (Cat. No.: CS-0060425), and AChemBlock (Cat. No.: P41604) [1] [3] [4]. Global sourcing options now include production facilities in the US, India, Germany, and China, with pricing reflecting its high-value applications:
Table 2: Commercial Availability and Sourcing (Representative Data)
Supplier | Packaging | Price (USD) | Stock Status | |
---|---|---|---|---|
AChemBlock | 25g | $395 | Global Stock | [4] |
AChemBlock | 100g | $1,385 | Global Stock | [4] |
Dayang Chem | 1kg | $3.0/kg | 1-100 MT/month | [6] |
Chemlyte Solutions | 100g | $1.9-$2.9/g | 1000 MT/month | [6] |
Documented synthesis improvements include cold-chain transportation protocols to preserve reactivity and purity >95% [3]. Though not attributed to a single discoverer, its development parallels advances in halogenated aryl propanoic acid chemistry targeting the anti-inflammatory and analgesic drug space [6].
Organic Synthesis Applications:
This molecule serves as a versatile precursor due to its:
Notably, it acts as a key intermediate in synthesizing spirocyclic serine hydroxymethyltransferase (SHMT) inhibitors investigated as antimalarial agents [6]. The bromo-fluorophenyl moiety enhances target affinity through halogen bonding with enzyme active sites.
Pharmacological Significance:
Emerging research identifies two primary therapeutic vectors:1. Cystic Fibrosis Transmembrane Regulator (CFTR) Modulators:- Serves as a structural motif in nanomolar-potency potentiators identified through large-scale docking studies (~155 million molecules screened)- Contributes to improved pharmacokinetic profiles (e.g., 60% oral bioavailability) versus legacy drugs like ivacaftor [5] [7]2. Anti-Inflammatory/Analgesic Agents:- Functions as a pharmacophore in experimental drugs for pain management- The bromo-fluoro substitution pattern enhances COX-2 selectivity in propanoic acid-based NSAID analogs [6]
Table 3: Pharmacological Targets and Research Applications
Therapeutic Area | Molecular Target | Research Findings |
---|---|---|
Cystic Fibrosis | CFTR Ion Channel | Scaffold for nanomolar potentiators; binding confirmed via cryo-EM [5] [7] |
Secretory Diarrhea | CFTR Inhibition | Basis for allosteric inhibitors binding potentiator site [7] |
Malaria | Plasmodial SHMT | Component of spirocyclic inhibitors [6] |
Inflammation/Pain | COX-2 / Undisclosed | Demonstrated preclinical efficacy in structural analogs [6] |
In CFTR modulator development, structure-based optimization of this scaffold yielded mid-nanomolar candidates chemically distinct from ivacaftor, addressing limitations like low solubility (ivacaftor: <0.05 μg/mL) and plasma protein binding [5] [7]. Its role exemplifies scaffold hopping strategies to circumvent existing patents while improving drug-like properties.
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7